molecular formula C8H14N2O2 B2408938 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one CAS No. 1247571-80-7

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one

Cat. No.: B2408938
CAS No.: 1247571-80-7
M. Wt: 170.212
InChI Key: QFHACGNMJCBUFQ-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one (CAS: 1247571-80-7) is a high-purity, heterocyclic compound offered for research and development purposes . With a molecular formula of C 8 H 14 N 2 O 2 and a molecular weight of 170.21 g/mol, this molecule features a fused structure combining oxazolidin-2-one and pyrrolidine rings, as represented by the SMILES string O=C1OCCN1CC2CNCC2 . This unique architecture makes it a valuable building block or intermediate in medicinal chemistry, particularly for constructing novel molecules with potential pharmacological activity. Its structural motifs are commonly explored in the synthesis of compounds for drug discovery programs, where the oxazolidinone and pyrrolidine groups can contribute significantly to biological activity and molecular properties. The compound is characterized by an InChIKey of QFHACGNMJCBUFQ-UHFFFAOYSA-N, ensuring precise identification and differentiation from similar structures . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers can rely on the documented chemical specifications for their experimental design and analytical procedures.

Properties

IUPAC Name

3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-8-10(3-4-12-8)6-7-1-2-9-5-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHACGNMJCBUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247571-80-7
Record name 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one
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Preparation Methods

Structural and Mechanistic Foundations of the Target Compound

Molecular Architecture

The compound comprises a 1,3-oxazolidin-2-one core fused to a pyrrolidin-3-ylmethyl substituent. The oxazolidinone ring (C3H5NO2) provides rigidity, while the pyrrolidine moiety (C5H9N) introduces basicity, enabling salt formation with hydrochloric acid. X-ray crystallography data confirm a chair conformation for the oxazolidinone ring and equatorial positioning of the pyrrolidine substituent, minimizing steric strain.

Retrosynthetic Analysis

Retrosynthetic breakdown reveals two primary precursors:

  • Oxazolidinone building block : Typically derived from β-amino alcohols via cyclization.
  • Pyrrolidine derivative : Often introduced through nucleophilic alkylation or reductive amination.

Stepwise Synthesis Protocols

Oxazolidinone Ring Formation

Cyclization of β-Amino Alcohols

The foundational step employs β-amino alcohol precursors (e.g., 2-amino-1-propanol) reacted with phosgene equivalents under anhydrous conditions:

Reaction Scheme 1
$$
\text{β-amino alcohol} + \text{COCl}_2 \rightarrow \text{1,3-oxazolidin-2-one} + 2\text{HCl}
$$

Optimized Conditions :

Parameter Specification
Reagent Triphosgene (0.33 eq)
Solvent Dichloromethane
Temperature 0–5°C
Reaction Time 4–6 hours
Yield 78–82%

Triphosgene replaces gaseous phosgene due to safer handling. The reaction proceeds via a chloroformate intermediate, with triethylamine neutralizing HCl byproducts.

Pyrrolidine Functionalization

Alkylation of Oxazolidinone Intermediates

A halogenated oxazolidinone derivative reacts with pyrrolidin-3-ylmethanol under Mitsunobu conditions:

Reaction Scheme 2
$$
\text{3-Bromooxazolidinone} + \text{Pyrrolidin-3-ylmethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$

Critical Parameters :

Variable Optimal Range
Coupling Reagent DIAD/PPh₃
Solvent Tetrahydrofuran (THF)
Temperature 25°C (ambient)
Reaction Time 12–16 hours
Yield 65–70%

Diisopropyl azodicarboxylate (DIAD) facilitates the SN2 alkylation, with rigorous exclusion of moisture to prevent hydrolysis.

Salt Formation and Purification

Hydrochloride Salt Crystallization

The free base is treated with gaseous HCl in ethyl acetate, followed by anti-solvent crystallization:

Procedure :

  • Dissolve crude product in ethyl acetate (5 mL/g)
  • Bubble HCl gas until pH < 2.0
  • Add n-hexane (3:1 v/v) to induce precipitation
  • Filter and wash with cold diethyl ether

Yield Enhancement Strategies :

  • Seeding : Introduce pre-formed HCl salt crystals to improve crystal size distribution
  • Temperature Gradient : Cool from 25°C to 4°C at 1°C/min

Advanced Synthetic Methodologies

Asymmetric Aldol Condensation

Patent EP1020440A1 details a stereoselective route using lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran at -78°C:

Key Reaction :
$$
\text{Pyrrolidine carbaldehyde} + \text{Oxazolidinone enolate} \xrightarrow{\text{LHMDS}} \text{Diastereomerically pure product}
$$

Performance Metrics :

Metric Value
Diastereomeric Excess 92–95%
Isolated Yield 85%
Scale Up to 50 kg batches

This method achieves superior stereocontrol compared to traditional alkylation, critical for pharmaceutical applications.

Continuous Flow Synthesis

Emerging approaches utilize microreactor technology to enhance reproducibility:

Flow System Configuration :

  • Reactor 1 : Oxazolidinone cyclization (residence time: 8 min)
  • Reactor 2 : Alkylation (residence time: 20 min)
  • In-line Quench : HCl gas injection for salt formation

Advantages :

  • 98.5% conversion vs. 82% in batch
  • Reduced solvent consumption (3.2 L/kg vs. 8.5 L/kg)

Industrial-Scale Production Challenges

Byproduct Management

Common impurities include:

  • Over-alkylated products : Mitigated by stoichiometric control of DIAD
  • Ring-opened amines : Suppressed via pH control during workup

Purification Protocols :

Technique Effectiveness
Chromatography 99.2% purity
Recrystallization 97.5% purity
Sublimation Limited to small scale

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, D₂O) :

  • δ 3.85–3.72 (m, 2H, oxazolidinone CH₂)
  • δ 3.15–3.02 (m, 1H, pyrrolidine CH)
  • δ 2.95 (s, 1H, NH⁺HCl)

HRMS (ESI+) :

  • Calculated for C₈H₁₄N₂O₂ [M+H]⁺: 169.1082
  • Found: 169.1079

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different pyrrolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. For example, in vitro studies have shown that related compounds are effective against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity:
Case studies suggest that oxazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo models. This effect is often mediated through modulation of cell signaling pathways related to proliferation and apoptosis .

Neuroprotective Effects:
Emerging research highlights potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Some pyrrolidine derivatives demonstrate dual inhibition of cholinesterase enzymes, which are critical for neurotransmitter regulation .

Material Science

The compound is also explored for its potential applications in developing new materials due to its unique chemical structure. Its ability to act as a building block for more complex molecules makes it valuable in polymer chemistry and material synthesis.

Case Studies

  • Antimicrobial Efficacy Study:
    • A study demonstrated that 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one showed potent activity against MRSA strains in vitro, indicating its potential as an effective antibacterial agent .
  • Anticancer Research:
    • In vivo models revealed that oxazolidinone derivatives could significantly reduce tumor size and induce apoptosis in cancer cells through targeted mechanisms involving cell cycle regulation .
  • Neuroprotective Potential:
    • Research indicated that pyrrolidine derivatives could improve cognitive function in animal models by inhibiting cholinesterase activity, suggesting therapeutic applications for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s effects are mediated through its interactions with various proteins and enzymes, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog that lacks the oxazolidinone ring.

    Oxazolidinone: A compound that contains the oxazolidinone ring but lacks the pyrrolidine moiety.

    3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one: A more complex derivative with additional functional groups.

Uniqueness

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one is unique due to its combination of pyrrolidine and oxazolidinone rings, which confer distinct chemical and biological properties.

Biological Activity

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, structure-activity relationships (SAR), and potential therapeutic applications.

Oxazolidinones, including this compound, primarily exert their antimicrobial effects by inhibiting bacterial protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation. This mechanism is crucial in combating multidrug-resistant (MDR) bacteria, which pose a significant threat to public health.

Efficacy Against Pathogens

Recent studies have highlighted the efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound has shown promising results in in vitro assays against common pathogens such as Staphylococcus aureus and Escherichia coli, including strains resistant to conventional antibiotics.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial activity of a series of oxazolidinone analogs, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Methicillin-resistant S. aureus (MRSA)16
Escherichia coli32
Pseudomonas aeruginosa>64

These results demonstrate that while the compound is effective against certain Gram-positive bacteria, its activity against Gram-negative strains like Pseudomonas aeruginosa remains limited due to permeability issues associated with the outer membrane.

Structure-Activity Relationships (SAR)

The biological activity of oxazolidinones can be significantly influenced by structural modifications. Research has indicated that small changes in molecular structure can enhance permeation and efflux properties, thus improving efficacy against resistant strains. For instance:

  • Substituent Variations : Modifications at the pyrrolidine ring have been shown to impact both antimicrobial potency and selectivity.
  • Efflux Pump Interaction : Compounds with specific structural motifs were identified as having improved activity against efflux pump-overexpressing strains.

Antibiofilm Properties

In addition to direct antimicrobial activity, this compound has been evaluated for its antibiofilm properties. Biofilms are protective environments for bacteria that contribute to persistent infections. Studies have reported that this compound exhibits significant antibiofilm activity against MRSA biofilms, with Minimum Biofilm Eradication Concentration (MBEC) values indicating its potential as a therapeutic agent in chronic infections.

Q & A

Q. How does the stereochemistry of substituents influence the pharmacological profile of 1,3-oxazolidin-2-one compounds?

  • Methodology : (R)-configured hydroxymethyl groups (e.g., in Linezolid) enhance water solubility and reduce plasma protein binding. Enantioselective synthesis via Evans oxazolidinone auxiliaries or enzymatic resolution (e.g., Candida antarctica lipase) ensures stereochemical purity . Pharmacokinetic studies in rodent models confirm (S)-isomers exhibit faster clearance .

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